![molecular formula C21H30O2 B589739 13-cis Retinoic Acid-d5 Methyl Ester CAS No. 1331666-29-5](/img/structure/B589739.png)
13-cis Retinoic Acid-d5 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-cis Retinoic Acid-d5 Methyl Ester is a derivative of retinoic acid, which is a metabolite of vitamin A . It has anti-inflammatory and anti-tumor action, mediated through RAR-β and RAR-α receptors .
Synthesis Analysis
The synthesis of 13-cis Retinoic Acid-d5 Methyl Ester involves complex biochemical processes. Retinol and retinyl esters are the most abundant retinoid forms present in the body. When a fatty acyl group is esterified to the hydroxyl terminus of retinol, a storage form of retinol, the retinyl ester, is formed .Molecular Structure Analysis
The molecular formula of 13-cis Retinoic Acid-d5 Methyl Ester is C21H30O2 . It has a molecular weight of 319.5 g/mol . The structure includes a bulky hydrophobic region of cyclic end group, a linker unit of the polyene side chain, and a polar end group .Chemical Reactions Analysis
Retinoids, including 13-cis Retinoic Acid-d5 Methyl Ester, have been identified to play essential roles in many different aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision .Physical And Chemical Properties Analysis
The physical and chemical properties of 13-cis Retinoic Acid-d5 Methyl Ester include a molecular weight of 319.5 g/mol, XLogP3 of 6.6, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 6, Exact Mass of 319.255963925 g/mol, Monoisotopic Mass of 319.255963925 g/mol, Topological Polar Surface Area of 26.3 Ų, Heavy Atom Count of 23, and Isotope Atom Count of 5 .Scientific Research Applications
Analytical Chemistry
“13-cis Retinoic Acid-d5 Methyl Ester” is commonly used as a reference standard in analytical chemistry to calibrate instruments and ensure accurate measurements of retinoic acid and related compounds .
Cellular and Tissue Tracking
This compound allows scientists to track the movement of the compound within cells and tissues using specialized analytical techniques that detect the presence of deuterium .
Therapeutic Applications
Retinoic acid, a key component of this compound, plays pivotal roles in vision, cell proliferation, apoptosis, immune function, and gene regulation . It has potential for repurposing in various therapeutic contexts .
Dermatological Applications
Retinoic acid and its derivatives have been successfully applied in a variety of dermatological conditions such as skin cancer, psoriasis, acne, and ichthyosis .
Cancer Treatment
Vitamin A derivatives have held promise in cancer treatment and all-trans-retinoic acid (ATRA) is used in differentiation therapy of acute promyelocytic leukemia (APL) .
Study of Metabolic Pathways
Stable isotope labeling with this compound allows researchers to study metabolic pathways in vivo in a safe manner .
Medulloblastoma Treatment
It has been used to treat medulloblastoma cells for cell differentiation .
Xenopus laevis Research
This compound has been used to examine its head-deforming activity under light and dark conditions in Xenopus laevis .
Mechanism of Action
Target of Action
The primary targets of 13-cis Retinoic Acid-d5 Methyl Ester are the RAR-β and RAR-α receptors . These receptors play a crucial role in mediating the action of retinoic acid, a metabolite of Vitamin A, which is involved in various homeostatic functions, including the regulation of embryonic development, maintenance of the immune system, and vision .
Mode of Action
13-cis Retinoic Acid-d5 Methyl Ester interacts with its targets, the RAR-β and RAR-α receptors, to induce a series of cellular responses. It has been found to attenuate iNOS expression and activity in cytokine-stimulated murine mesangial cells . This interaction and the resulting changes contribute to its anti-inflammatory and anti-tumor action .
Biochemical Pathways
The compound affects several biochemical pathways. It is known to inhibit retinol oxidation and dehydrogenation of 17β-hydroxy steroids . It also influences the pathways involved in the production of sebum, ductal hyperkeratinization, cutaneous and ductal bacteria, and inflammation .
Pharmacokinetics
The pharmacokinetics of 13-cis Retinoic Acid-d5 Methyl Ester are best described by a modified one-compartment, zero-order absorption model combined with lag time . The mean population pharmacokinetic parameters include an apparent clearance of 15.9 l h 1, apparent volume of distribution of 85 l, and absorption lag time of 40min . There is a large inter-individual variability associated with all parameters .
Result of Action
The molecular and cellular effects of the compound’s action are significant. It induces mitochondrial membrane permeability transition, observed as swelling and as a decrease in membrane potential, and stimulates the release of cytochrome c . These effects implicate mechanisms through the apoptosis pathway .
Action Environment
The action, efficacy, and stability of 13-cis Retinoic Acid-d5 Methyl Ester are influenced by various environmental factors. The compound is unstable to light, oxygen, and heat . Its stability in solution is protected by the presence of antioxidants, such as butylated hydroxytoluene and pyrogallol . A variety of factors influence its stability in tissue culture media, and degradation and isomerization are minimized by storage under an inert gas such as argon, at < —20 °C in the dark .
Safety and Hazards
Future Directions
Retinoids, including 13-cis Retinoic Acid-d5 Methyl Ester, have been extensively studied for their utility in cancer prevention and treatment . They have shown promise in the treatment of subtypes of leukemia harboring chromosomal translocations. Promising results have also been observed in the breast cancer prevention setting . Further study in clinical settings, especially as a combination therapy with chemotherapy drugs, is warranted .
properties
IUPAC Name |
methyl (2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15-/i3D3,11D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQLAJQLXPNMC-JXPUCJCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C)(C)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-cis Retinoic Acid-d5 Methyl Ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.